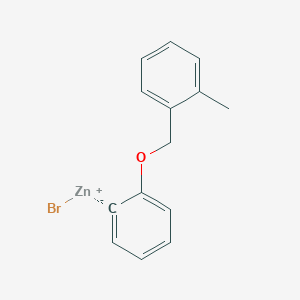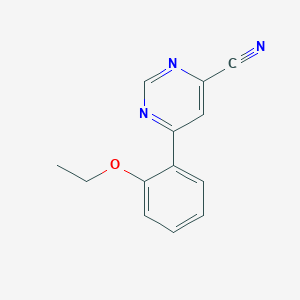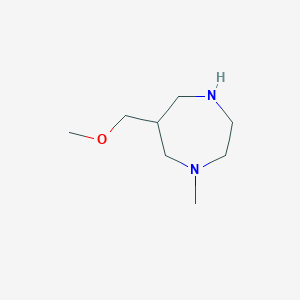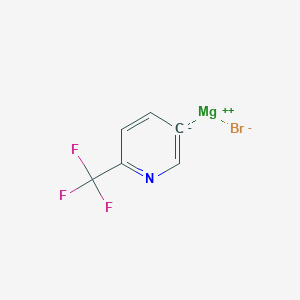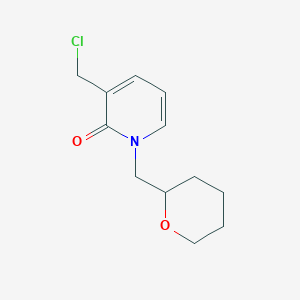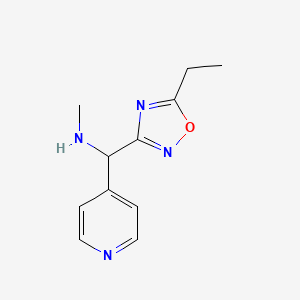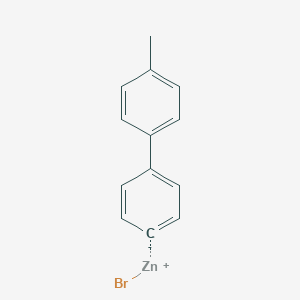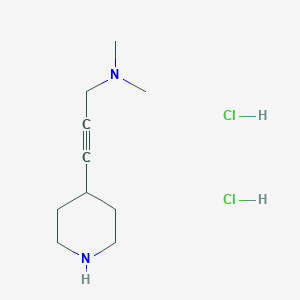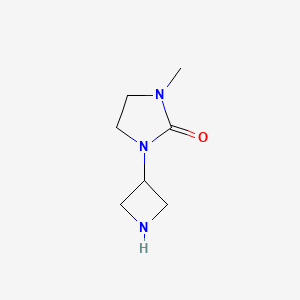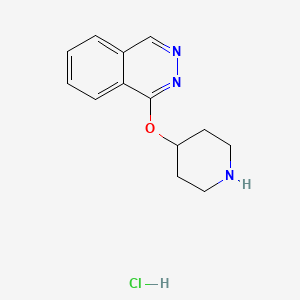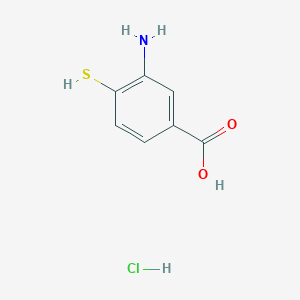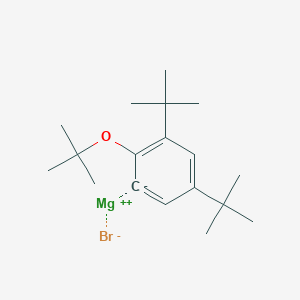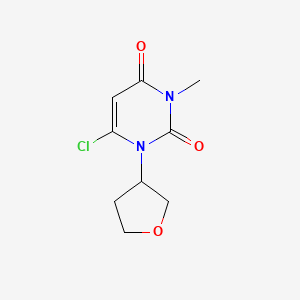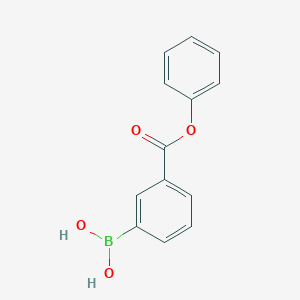
(3-(Phenoxycarbonyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Phenoxycarbonyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a carbon atom. This compound is particularly notable for its role in organic synthesis, especially in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Phenoxycarbonyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with phenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method is the continuous flow synthesis, which allows for the precise control of reaction conditions and the efficient production of large quantities of the compound. This method also minimizes the formation of by-products and reduces the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions: (3-(Phenoxycarbonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can be substituted with other functional groups, such as halides or alkyl groups, through various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halides (e.g., bromine or chlorine) and alkylating agents (e.g., alkyl halides) are commonly used.
Major Products Formed:
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Boranes.
Substitution: Various substituted boronic acids or boronic esters.
Applications De Recherche Scientifique
(3-(Phenoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is widely used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and drug delivery systems, particularly for cancer therapy.
Medicine: It is utilized in the design of boron neutron capture therapy (BNCT) agents, which are used to target and destroy cancer cells.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (3-(Phenoxycarbonyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug delivery. The boronic acid group interacts with the target molecules through the formation of boronate esters, which can be easily reversed under specific conditions. This reversible binding mechanism is crucial for the compound’s effectiveness in various applications.
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Similar in structure but lacks the phenoxycarbonyl group.
(4-(Phenoxycarbonyl)phenyl)boronic acid: Similar structure with the phenoxycarbonyl group at a different position.
(3-(Methoxycarbonyl)phenyl)boronic acid: Similar structure with a methoxycarbonyl group instead of a phenoxycarbonyl group.
Uniqueness: (3-(Phenoxycarbonyl)phenyl)boronic acid is unique due to the presence of the phenoxycarbonyl group, which enhances its reactivity and specificity in various chemical reactions. This functional group also imparts unique properties that make the compound suitable for specific applications, such as in the synthesis of complex organic molecules and the development of advanced materials.
Propriétés
Formule moléculaire |
C13H11BO4 |
|---|---|
Poids moléculaire |
242.04 g/mol |
Nom IUPAC |
(3-phenoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C13H11BO4/c15-13(18-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(16)17/h1-9,16-17H |
Clé InChI |
QYCCBJHSFMVNDA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C(=O)OC2=CC=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


